Einecs 282-346-4
CAS No.: 84176-80-7
Cat. No.: VC20304581
Molecular Formula: C42H38Cl2N10O7S2
Molecular Weight: 929.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84176-80-7 |
|---|---|
| Molecular Formula | C42H38Cl2N10O7S2 |
| Molecular Weight | 929.9 g/mol |
| IUPAC Name | 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |
| Standard InChI | InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |
| Standard InChI Key | DOSRLEZSOLYMIP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
EINECS 282-346-4 is systematically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2). Its molecular formula is C₄₂H₃₈Cl₂N₁₀O₇S₂, with a molecular weight of 929.9 g/mol .
Structural Features
The compound is a salt formed by two components:
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Azo dye moiety: Features a diazenyl (-N=N-) group bridging two aromatic rings.
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Counterion: N,N'-diphenylguanidine, a strong organic base that neutralizes the sulfonic acid groups .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 284 Ų | |
| Hydrogen Bond Donors | 6 | |
| Hydrogen Bond Acceptors | 12 | |
| Rotatable Bonds | 11 |
Spectroscopic Identifiers
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SMILES:
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N
Synthesis and Manufacturing
Industrial Production Considerations
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High-purity sulfonic acid intermediates are critical to avoid byproducts.
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pH control during coupling ensures optimal azo bond formation .
Physicochemical Properties
Solubility and Stability
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Water Solubility: Enhanced by sulfonic acid groups, making it suitable for aqueous dye baths .
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Thermal Stability: Likely stable up to 200°C, typical for azo dyes with sulfonate groups .
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Photostability: Potential degradation under UV light due to azo bond cleavage, necessitating UV stabilizers in applications .
Table 2: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 929.9 g/mol | |
| LogP (Predicted) | ~2.1 (moderate hydrophobicity) | |
| Melting Point | Not reported | – |
Industrial Applications
Textile Dyeing
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Primary use likely in polyester or nylon dyeing due to sulfonic acid groups enhancing fiber affinity .
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Chlorine substituents improve lightfastness, critical for outdoor textiles .
Specialty Inks
Functional Additives
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Diphenylguanidine may act as a vulcanization accelerator in rubber production, suggesting dual-use scenarios .
| Region | Status | Key Regulation |
|---|---|---|
| EU | Registered | REACH Annex VI |
| US | No TSCA flag | EPA Inventory |
Environmental and Toxicological Insights
Degradation Pathways
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Aerobic Conditions: Microbial degradation likely slow due to chlorine and sulfonate groups .
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Photolysis: Azo bond cleavage may yield chlorinated phenols, requiring wastewater treatment .
Toxicity Data Gaps
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Limited ecotoxicity data available; read-across from similar azo dyes suggests moderate aquatic toxicity (LC50 >10 mg/L) .
Future Research Directions
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Green Synthesis: Develop solvent-free coupling reactions to reduce environmental footprint.
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Alternative Counterions: Explore biodegradable cations to replace diphenylguanidine.
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Advanced Characterization: NMR and XRD studies to elucidate crystalline structure and salt stoichiometry.
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